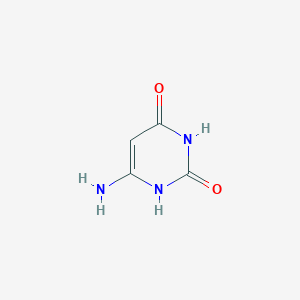

6-Aminouracil

Beschreibung

Significance of 6-Aminouracil as a Key Heterocyclic Scaffold

The true value of this compound lies in its role as a "privileged" structural motif. rsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. This compound serves as a crucial intermediate in the synthesis of numerous bioactive compounds, including purine-based drugs like caffeine and theophylline. rsc.org

Its utility stems from the presence of a reactive amino group and an activated C-5 position within its structure. semanticscholar.org These sites act as excellent nucleophiles, enabling a wide range of chemical transformations. semanticscholar.org Consequently, this compound is a favored starting material for constructing a variety of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, pyrazolopyrimidines, and pyrimidopyrimidines. semanticscholar.orgrsc.orgresearchgate.net These fused systems are of great interest due to their diverse biological activities. researchgate.net

The versatility of this compound is further highlighted by its application in multicomponent reactions (MCRs). MCRs are highly efficient chemical reactions where multiple starting materials react in a single step to form a complex product, minimizing waste and simplifying synthetic procedures. researchgate.netsemanticscholar.org The ability of this compound to participate in these reactions makes it an attractive building block for creating large and diverse libraries of compounds for biological screening. researchgate.net

Overview of Contemporary Academic Research Trajectories on this compound

Current research on this compound is vibrant and multifaceted, primarily focusing on its application in the synthesis of novel heterocyclic compounds with potential therapeutic applications.

A significant area of investigation involves the use of this compound in the synthesis of fused pyrimidine derivatives. researchgate.net For instance, researchers are actively exploring new methods for the synthesis of pyrido[2,3-d]pyrimidines, which have shown promise as antitumor agents. smolecule.com These syntheses often employ MCRs, leveraging the reactivity of this compound to construct complex molecular architectures in a single, efficient step. semanticscholar.org

Another key research trajectory is the development of novel catalysts to facilitate reactions involving this compound. Environmentally friendly and reusable catalysts, such as ceric ammonium nitrate, are being employed to promote the synthesis of bis(this compound-5-yl)methanes, which are biologically relevant scaffolds. rsc.org These "green" chemistry approaches aim to make the synthesis of this compound derivatives more sustainable and efficient. rsc.org

Furthermore, the functionalization of the this compound core itself is an active area of study. thieme-connect.com Researchers are developing methods to introduce various substituents at different positions of the uracil ring to fine-tune the biological activity of the resulting molecules. thieme-connect.com For example, a convenient procedure has been developed to introduce functional groups at the N-3 position of this compound derivatives, a modification that can be challenging to achieve using classical methods. thieme-connect.com

The exploration of this compound's role in the synthesis of spirocyclic compounds is also gaining traction. rsc.org These complex, three-dimensional structures are of significant interest in drug discovery due to their unique shapes and potential to interact with biological targets in novel ways.

In essence, contemporary research on this compound is characterized by a drive towards the efficient and sustainable synthesis of novel, complex, and biologically active heterocyclic compounds. The unique chemical properties of this scaffold continue to inspire new synthetic strategies and open up new avenues for the discovery of potential therapeutic agents.

Eigenschaften

IUPAC Name |

6-amino-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDZXOWGUAIUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061241 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-83-6 | |

| Record name | 6-Aminouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Reaction Pathways and Intermediates

The reactivity of 6-aminouracil is characterized by several distinct pathways, largely dictated by the nature of the reacting species and the conditions employed. A predominant reaction pathway involves the nucleophilic character of the C-5 position. The electron-donating effect of the amino group at C-6 enhances the nucleophilicity of the C-5 carbon, making it susceptible to attack by electrophiles. semanticscholar.org For instance, in reactions with aldehydes, a common pathway involves the nucleophilic attack of the C-5 position on the carbonyl carbon of the aldehyde. semanticscholar.orgresearchgate.net This leads to the formation of an intermediate which can then undergo further reactions, such as dehydration, to yield condensation products. researchgate.net

In multicomponent reactions, such as the synthesis of pyrido[2,3-d]pyrimidines, the mechanism can be more intricate. Theoretical studies have proposed a pathway initiated by a Knoevenagel condensation, which can proceed through either a base-catalyzed or a tautomerization mechanism. acs.org In the base-catalyzed route, this compound itself can act as a base to deprotonate another reagent like Meldrum's acid. acs.org This is followed by a nucleophilic attack and subsequent cyclization steps. An alternative pathway in these multicomponent reactions is a Michael addition, where this compound attacks an activated intermediate. acs.orgsemanticscholar.org The reaction can proceed through different transition states, such as Re and Si face attacks, leading to the formation of various stereoisomers. acs.org

The formation of intermediates is a key aspect of this compound's reactivity. In the reaction with aldehydes, a hydroxyl intermediate is formed after the initial nucleophilic attack, which then dehydrates. researchgate.netresearchgate.net In the synthesis of spiro pyridodipyrimidines from isatins, an iminium intermediate is proposed to form initially, which then undergoes further nucleophilic attack by another molecule of this compound. researchgate.net Similarly, in the synthesis of fused pyridine derivatives, the reaction proceeds through intermediates generated from Knoevenagel condensation followed by a Michael-type addition of this compound. semanticscholar.org The subsequent cyclization and dehydration or oxidation of these intermediates lead to the final products. semanticscholar.org

Role of Nucleophilicity and Electrophilicity in this compound Reactions

The dual reactivity of this compound, acting as both a nucleophile and potentially reacting with electrophiles at different sites, is central to its synthetic utility. The compound possesses two primary nucleophilic centers: the amino group at the C-6 position and the carbon atom at the C-5 position. semanticscholar.orgresearchgate.net The nucleophilicity of the C-5 position is significantly enhanced by the electron-donating mesomeric effect of the adjacent amino group. semanticscholar.org This makes the C-5 carbon the more common site for electrophilic attack, particularly in condensation reactions with aldehydes and other carbonyl compounds. semanticscholar.org

The relative reactivity of the C-5 carbon and the 6-amino group can be influenced by the reaction conditions and the nature of the electrophile. semanticscholar.org While condensation at the C-5 position is more frequently reported, reactions at the amino group can also occur. semanticscholar.org The principle of "like reacts with like," where hard electrophiles tend to react with hard nucleophiles and soft electrophiles with soft nucleophiles, can be applied to understand this selectivity. beyondbenign.org The carbonyl groups of aldehydes are considered hard electrophilic centers, and the C-5 position of this compound can be considered a soft nucleophile, which explains their favorable interaction in many cases. researchgate.net

In multicomponent reactions, this compound's nucleophilicity is pivotal. For example, in the synthesis of pyrido[2,3-d]pyrimidines, this compound participates in a Michael addition by attacking an electrophilic intermediate. acs.org The electrophilicity of the reaction partner is often enhanced by the use of a catalyst or acidic medium. nih.gov For instance, an acid catalyst can activate the carbonyl groups of isatins, increasing their electrophilicity and facilitating the nucleophilic attack by this compound. nih.gov Similarly, in reactions involving imines, the electrophilicity of the imine can be increased by protonation with a Brønsted acid, making it more susceptible to nucleophilic attack. nih.gov

The table below summarizes the key nucleophilic and electrophilic roles of this compound in various reactions.

| Reaction Type | Role of this compound | Key Interacting Partner (Electrophile) | Reaction Intermediate |

| Condensation with Aldehydes | Nucleophile (attack from C-5) | Aldehyde (carbonyl carbon) | Hydroxy intermediate |

| Multicomponent Synthesis of Pyrido[2,3-d]pyrimidines | Nucleophile (Michael addition) | Knoevenagel condensation product | Michael adduct |

| Reaction with Isatins | Nucleophile (attack from C-5) | Isatin (activated carbonyl) | Iminium intermediate |

| Synthesis of Fused Pyridines | Nucleophile (Michael-type addition) | Arylidene intermediate | Michael adduct |

Photochemical Reaction Mechanisms of this compound Derivatives

The photochemical behavior of this compound and its derivatives is characterized by ultrafast deactivation processes from the excited state. Femtosecond fluorescence upconversion studies have shown that the fluorescence of this compound in aqueous solution decays very rapidly, with a time constant of about 100 femtoseconds, similar to uracil itself. rsc.org This rapid decay suggests the presence of highly efficient nonradiative deactivation pathways. researchgate.net

Theoretical calculations have been instrumental in elucidating the mechanisms of these photochemical reactions. For uracil and its derivatives, including this compound, the deactivation from the first excited singlet state (S1) to the ground state (S0) is thought to occur via a conical intersection. acs.org A proposed mechanism involves an out-of-plane motion of the substituents at the C5 and C6 positions, leading to the formation of a biradical state. researchgate.net For this compound specifically, a barrierless path from the excited state to a conical intersection with the ground state has been predicted. acs.org However, in aqueous solution, a nonplanar plateau region on the potential energy surface is also predicted, which could account for the observed large Stokes shift. acs.org

Visible-light-promoted reactions of this compound derivatives have also been developed, offering a catalyst-free approach to synthesis. rsc.orgresearchgate.net For example, the sulfenylation of 6-aminouracils at the 5-position can be achieved by reacting them with thiols under irradiation with a compact fluorescent light. rsc.orgresearchgate.net This reaction proceeds in an open vessel at room temperature and forms a new carbon-sulfur bond in good yields. rsc.orgresearchgate.net The mechanism of this photochemical transformation is valuable for its sustainability, as it avoids the need for a catalyst. rsc.org

The following table outlines key findings from photochemical studies of this compound.

| Study Type | Key Finding | Implication for Reaction Mechanism |

| Femtosecond Fluorescence Upconversion | Ultrafast fluorescence decay (~100 fs) | Existence of highly efficient non-radiative deactivation pathways. rsc.org |

| Theoretical Calculations (CASSCF/CASPT2) | Barrierless path to a conical intersection with the ground state. acs.orgtesisenred.net | Explains the rapid deactivation from the excited state. |

| Theoretical Calculations (in aqueous solution) | Prediction of a nonplanar plateau region on the excited state potential energy surface. acs.org | Accounts for the large Stokes shift observed experimentally. |

| Visible-Light-Promoted Sulfenylation | Catalyst-free C-S bond formation at the 5-position. rsc.orgresearchgate.net | Demonstrates a sustainable photochemical reaction pathway. |

Redox Transformations and Associated Mechanisms

The this compound scaffold can participate in redox transformations, particularly when substituted with redox-active groups. A notable example is 6-amino-1,3-dimethyl-5-nitrosouracil, where the nitroso group is involved in various redox reactions. This nitroso derivative can act as an oxidizing agent, for instance, in reactions with thiols, where it facilitates the formation of disulfide bonds.

The reduction of the nitroso group in 6-amino-1,3-dimethyl-5-nitrosouracil can be achieved using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), leading to the formation of 5,6-diamino-1,3-dimethyluracil. Conversely, oxidation of the amino group can occur. For example, oxidation with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can convert 6-amino-1,3-dimethyl-5-nitrosouracil to 6-amino-1,3-dimethyl-5-nitrouracil.

In the context of multicomponent reactions for synthesizing fused pyridine derivatives, an oxidation step is often the final part of the reaction mechanism to yield the aromatic product. semanticscholar.org After the initial Knoevenagel condensation, Michael addition, and cyclization, the resulting intermediate undergoes oxidation to form the final fused pyridine. semanticscholar.org

Furthermore, studies on the effects of this compound on biological systems have indicated its involvement in inducing oxidative stress. In onion root meristem cells, treatment with 5-aminouracil, a related compound, led to an intensified production of hydrogen peroxide (H₂O₂) and a depletion of reduced glutathione (GSH), indicating a disruption of the cellular redox balance. nih.gov

The table below summarizes the redox reactions involving this compound derivatives.

| Reaction Type | Reagent(s) | Product(s) |

| Reduction of 6-amino-1,3-dimethyl-5-nitrosouracil | NaBH₄, LiAlH₄ | 5,6-Diamino-1,3-dimethyluracil |

| Oxidation of 6-amino-1,3-dimethyl-5-nitrosouracil | KMnO₄, H₂O₂ | 6-Amino-1,3-dimethyl-5-nitrouracil |

| Oxidation in Multicomponent Reactions | - | Fused aromatic pyridine derivatives |

Tautomeric Equilibria and Isomeric Forms

Experimental Characterization of 6-Aminouracil Tautomers

The experimental elucidation of the predominant tautomeric forms of this compound in different states of matter relies on a combination of spectroscopic and crystallographic techniques. These methods provide valuable insights into the molecular structure and the subtle interplay of factors that govern tautomeric equilibria.

Infrared (IR) spectroscopy has been employed to identify the functional groups present in this compound and its derivatives. In studies of hetarylazo-6-aminouracil dyes, broad bands observed in the 3480–3184 cm⁻¹ range in KBr pellets are attributed to the N-H stretching vibrations of the amino group on the uracil ring. Strong carbonyl (C=O) bands are typically observed between 1766–1686 cm⁻¹, with another band for the uracil NH groups appearing around 3268–3108 cm⁻¹. arkat-usa.orgscirp.org For this compound itself, FT-IR spectra have been recorded in the solid state, contributing to the understanding of its vibrational modes. researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is another powerful tool for studying tautomerism in solution. In derivatives of this compound, such as hetarylazo dyes in DMSO-d₆, broad peaks corresponding to the N₁-H and N₃-H protons of the uracil ring are observed at approximately 10.76–9.98 ppm and 11.81–10.54 ppm, respectively. arkat-usa.org The amino group (NH₂) protons typically appear as a broad signal between 8.52–6.50 ppm. arkat-usa.org The absence of signals for imine or hydrazone protons in these derivatives suggests the predominance of the amino-keto tautomer in the solid state and in DMSO. arkat-usa.org

Single-crystal X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state. Studies on derivatives of this compound, such as 1,3-dimethyl-5-(arylazo)-6-aminouracil, have shown that the azo-enamine-keto form is the predominant tautomer in the solid state. nih.gov In contrast, for 5-(4-nitrophenylazo)-6-oxocytidine, a derivative of this compound, co-crystallization of two different tautomeric forms has been observed, highlighting the subtle balance that can exist. nih.gov X-ray diffraction studies on this compound itself have led to the characterization of three new pseudopolymorphs, revealing its preferred hydrogen-bonding frameworks. researchgate.net

Computational Studies on Tautomeric Stability and Interconversion

Computational chemistry provides a powerful lens through which to examine the relative stabilities of the different tautomers of this compound and the energy barriers for their interconversion. These theoretical approaches complement experimental findings and offer a deeper understanding of the factors governing tautomeric equilibria.

Density Functional Theory (DFT) Calculations for Tautomeric Preferences

Density Functional Theory (DFT) has emerged as a robust method for investigating the tautomeric preferences of this compound. By calculating the relative energies of the various possible tautomers, researchers can predict which forms are most stable. A variety of DFT functionals and basis sets have been employed for this purpose.

For instance, calculations on this compound and its derivatives have been performed using the B97-D3 functional with the aug-cc-pVDZ basis set. nih.gov Other studies have utilized the B3LYP functional with the 6-311++G(d,p) basis set to optimize the molecular structures and calculate the energies of different tautomers. researchgate.netresearchgate.net The TPSS/6-311+G(d,p) method has also been used to study the tautomerism of this compound in different solvent environments.

These DFT calculations consistently predict that the diketo-amino tautomer is the most stable form of this compound in the gas phase. The relative energies of other tautomers, such as the keto-enol and di-enol forms, are found to be higher, indicating they are less favored.

Relative Energies of this compound Tautomers (Gas Phase)

The following table summarizes the relative energies of different tautomers of this compound as calculated by various DFT methods. The diketo-amino form is used as the reference (0.00 kcal/mol).

| Tautomer | Relative Energy (kcal/mol) - B97-D3/aug-cc-pVDZ nih.gov | Relative Energy (kcal/mol) - Other DFT Methods |

|---|---|---|

| Diketo-amino | 0.00 | 0.00 (Reference) |

| Keto-enol (O4-enol) | ~9.6 | Data varies with method |

| Keto-enol (O2-enol) | Data not specified | Higher than diketo-amino |

| Di-enol | +17.9 (for unsubstituted uracil) | Significantly higher than diketo-amino |

Solvation Effects on Tautomeric Equilibria

The surrounding solvent can have a significant impact on the relative stabilities of tautomers, particularly if the tautomers have different polarities. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate the effects of a solvent on molecular properties. nih.govorientjchem.org

In the case of this compound, PCM calculations have been performed to understand how different solvent environments influence the tautomeric equilibrium. These studies show that while the diketo-amino tautomer remains the most stable form in various solvents, the relative energies of the other tautomers can be altered. Polar solvents tend to stabilize tautomers with larger dipole moments.

For derivatives of this compound, it has been observed that the electron-donating properties of the amino group are enhanced in polar solvents. nih.gov This change in electronic structure can, in turn, influence the tautomeric preferences. For example, in a study of 6-amino-5-formyluracil derivatives, the relative stabilities of potential tautomers in the aqueous phase were calculated using a COSMO (Conductor-like Screening Model) approach, which is similar to PCM. researchgate.net

Solvation Effects on the Relative Stability of this compound Tautomers

The table below illustrates the influence of different solvents on the relative energies of this compound tautomers, as predicted by DFT calculations using the PCM model.

| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (kcal/mol) - PCM |

|---|---|---|

| Diketo-amino | 0.00 | 0.00 |

| Imino-diketo-hydrazone | Higher than diketo-amino | Stabilized relative to gas phase |

| Keto-enol forms | Higher than diketo-amino | Relative energies can change with solvent polarity |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and various properties of 6-aminouracil. These methods model the behavior of electrons within the molecule, providing a basis for understanding its chemical nature.

Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular and electronic properties of this compound. researchgate.netpublish.csiro.aupublish.csiro.au DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311++G(d,p), have been employed to optimize the molecular geometry of this compound. researchgate.netasianjournalofphysics.com These studies confirm that the molecule possesses C1 point group symmetry. researchgate.net The molecular structure of this compound has been optimized using these methods to predict its stable conformation. researchgate.net

Theoretical calculations have been performed on this compound in its isolated state and as a tetramer to simulate its crystalline form. nofima.com DFT methods have also been used to analyze the effect of the amino group substitution at the sixth position on the stability of Watson-Crick base pairing with deoxyadenosine. publish.csiro.aupublish.csiro.au The results indicate that 6-aminouridine forms a stronger Watson-Crick pair than uridine. publish.csiro.aupublish.csiro.au Furthermore, the high dipole moment of 6-aminouridine suggests a favorable interaction with water molecules. publish.csiro.aupublish.csiro.au The electronic properties, such as the distribution of electron density, are revealed through these calculations, highlighting regions of high and low electron density that correlate with chemical reactivity.

Conformational analysis of this compound and its derivatives has been explored using both ab initio and semi-empirical methods. Ab initio calculations, such as those at the HF/6-31G* level, have been utilized to determine equilibrium structures and barriers to internal rotation. researchgate.net For instance, in studies of related molecules, these methods have successfully predicted nearly planar equilibrium structures. researchgate.net

Semi-empirical methods, like AM1, have been employed for geometry optimizations to facilitate faster calculations, especially for larger systems. nih.gov These methods are useful for initial conformational searches before more computationally expensive ab initio or DFT calculations are performed. nih.gov For example, in the study of this compound-based nucleodyes, the ribose moiety was replaced with a methyl group to streamline the geometry optimization process using the AM1 method. nih.gov The regiospecificity of reactions involving this compound has also been validated using ab initio calculations at the HF/6–31 G+(d,p) level. tandfonline.com

Density Functional Theory (DFT) for Molecular and Electronic Properties

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of this compound. researchgate.netasianjournalofphysics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy gap between the HOMO and LUMO is a significant parameter that characterizes the chemical reactivity and stability of a molecule. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For this compound, the HOMO-LUMO energy gap has been calculated to be 5.50 eV using DFT at the B3LYP/6-311++G(d,p) level. researchgate.net This value is comparable to that of other bioactive molecules. researchgate.net

FMO analysis of this compound indicates that the HOMO, which is of π nature, is delocalized over the uracil ring. researchgate.net The LUMO is primarily located over the amino group, suggesting that this group is a likely site for interaction with other species. researchgate.net

Local reactivity descriptors, derived from FMO analysis, help in identifying specific atomic sites prone to nucleophilic or electrophilic attacks. researchgate.net For this compound, calculations have shown that atoms C5, O8, N9, O7, and H11 are favorable sites for nucleophilic attack, while atoms H14, H13, H10, H11, and O8 are more susceptible to electrophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netrsc.orguni-muenchen.de The MEP surface of this compound has been simulated to investigate its reactive nature. asianjournalofphysics.com

The MEP map uses a color-coded scheme to represent different electrostatic potential regions. researchgate.net Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.netrsc.org For derivatives of this compound, MEP analysis has shown that the uracil-NH2 and carbonyl groups possess high positive and negative potentials, respectively. doi.org This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. rsc.org

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra.

For this compound and its derivatives, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have been performed using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. rsc.orgnih.gov These calculated ¹H and ¹³C NMR spectra are then compared with experimental data to confirm the molecular structure. rsc.orgresearchgate.net Unexpected duplication of NMR signals in some this compound derivatives has been explained through a combination of dynamic and two-dimensional NMR spectroscopy, DFT calculations, and X-ray analysis. researchgate.net

The electronic absorption spectra (UV-Vis) of this compound have been simulated using Time-Dependent Density Functional Theory (TD-DFT). asianjournalofphysics.comnih.gov These calculations can predict the absorption maxima (λmax) and oscillator strengths. nih.govnih.gov Studies have shown that solvent effects can cause a significant bathochromic (red) shift in the UV-Vis spectrum of this compound when moving from the gas phase to a solvent. asianjournalofphysics.com The calculated absorption spectra for this compound derivatives have shown good agreement with experimental results. nih.gov For example, a detailed study on 5-aminouracil and this compound rationalized their different absorption and fluorescence spectra using PCM/TD-PBE0 calculations in aqueous solution and MS-CASPT2/CASSCF calculations in the gas phase. acs.org

Theoretical Studies on Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to predict the NLO behavior of this compound.

Detailed research using DFT calculations with the B3LYP/6-311++G(d,p) basis set has quantified the NLO response of this compound. researchgate.net The first-order hyperpolarizability (β₀), a key indicator of second-order NLO activity, was calculated to be significantly higher than that of urea, a standard reference material for NLO studies. researchgate.net The calculated value for this compound was 14.07 × 10⁻³¹ esu, which is 2.13 times greater than that of urea (6.59 × 10⁻³¹ esu). researchgate.net This enhanced hyperpolarizability suggests that this compound possesses promising NLO characteristics. The origin of this activity is attributed to intramolecular charge transfer, which can be analyzed through methods like Natural Bond Orbital (NBO) analysis. eurjchem.com Such studies on this compound and its derivatives confirm the potential of this molecular scaffold in the development of new NLO materials. eurjchem.comkocaeli.edu.traip.org

| Compound | First-Order Hyperpolarizability (β₀) (x 10⁻³¹ esu) | Method |

| This compound | 14.07 | DFT/B3LYP/6-311++G(d,p) researchgate.net |

| Urea (Reference) | 6.59 | DFT/B3LYP/6-311++G(d,p) researchgate.net |

In Silico Prediction of Chemical Reactivity and Synthetic Feasibility

In silico methods are powerful for predicting the chemical reactivity of molecules, providing a rationale for their observed behavior in chemical reactions and guiding synthetic strategies. For this compound, computational studies have focused on identifying reactive sites and understanding the factors that govern its synthetic transformations.

The chemical reactivity of this compound is characterized by the presence of multiple nucleophilic and electrophilic centers. semanticscholar.org The amino group at the C6 position plays a crucial role, as its electron-donating mesomeric effect enhances the nucleophilicity of the carbon atom at the C5 position. semanticscholar.org This activation makes the C5 position a primary site for electrophilic attack, which is a common pathway in condensation reactions with aldehydes. semanticscholar.org However, the amino group itself can also act as a nucleophile, leading to a dual reactivity profile. juniperpublishers.com

Local reactivity descriptors, derived from conceptual DFT, have been calculated to pinpoint the most probable sites for nucleophilic and electrophilic attacks. researchgate.net The Fukui function (f(r)) is a key descriptor in this context. The condensed Fukui functions (fk⁺ and fk⁻) indicate the propensity of an atomic site to accept or donate electrons, respectively. For this compound, the sites most favorable for nucleophilic attack (higher fk⁺ values) and electrophilic attack (higher fk⁻ values) have been identified. researchgate.net

| Atomic Site | Prediction for Nucleophilic Attack (Higher fk⁺) | Prediction for Electrophilic Attack (Higher fk⁻) |

| C5 | Favorable researchgate.net | |

| O7 | Favorable researchgate.net | |

| O8 | Favorable researchgate.net | Favorable researchgate.net |

| N9 | Favorable researchgate.net | |

| H10 | Favorable researchgate.net | |

| H11 | Favorable researchgate.net | Favorable researchgate.net |

| H13 | Favorable researchgate.net | |

| H14 | Favorable researchgate.net |

These in silico predictions of reactivity are crucial for understanding the synthetic feasibility of various derivatives. By knowing which sites are electronically predisposed to react, chemists can better design synthetic routes to achieve desired products, such as the heteroannulated pyrimidines that can be built from the this compound scaffold. semanticscholar.orgresearchgate.net

Molecular Dynamics Simulations (Potential for Solution/Crystal Studies)

While specific molecular dynamics (MD) simulation studies exclusively on this compound in solution are not extensively reported in the reviewed literature, the potential for such studies is significant and can be inferred from computational work on its derivatives and solid-state characterizations. nofima.com MD simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, offering insights into conformational dynamics, solvation effects, and crystal packing.

The potential applications of MD simulations for this compound include:

Solution Dynamics: Simulating this compound in an aqueous environment could reveal its hydration structure, the dynamics of hydrogen bonding with water molecules, and its conformational preferences in solution. This is particularly relevant for understanding its behavior in biological systems.

Crystal Growth and Stability: MD simulations can model the aggregation of molecules from solution to form a crystal lattice. For this compound, this could help in understanding the formation of its various pseudopolymorphs and the role of solvent molecules in stabilizing the crystal structure, as observed in its dimethylacetamide and 1-methylpyrrolidin-2-one monosolvates. researchgate.net

Conformational Analysis: For derivatives of this compound, such as 6-(2-aminoethyl)amino-5-chlorouracil, MD simulations have been noted as a tool to explore the conformational flexibility of side chains. Similar studies on this compound itself could elucidate the dynamics of its amino group and the planarity of the pyrimidine ring.

DFT calculations have been used to reproduce the unit cell of crystalline this compound, which exists as a tetramer stabilized by a network of hydrogen bonds. nofima.com MD simulations could extend this static picture by providing a dynamic view of the intermolecular interactions and vibrational motions within the crystal lattice, complementing experimental techniques like X-ray diffraction and solid-state NMR. nofima.comresearchgate.net

Applications in Materials Science and Chemical Sensing

6-Aminouracil as a Precursor for Fine Chemicals and Chemical Building Blocks

This compound is extensively utilized as a starting material or "building block" for the synthesis of a diverse array of fine chemicals, particularly heterocyclic compounds. smolecule.comscirp.orgresearchgate.net Its reactive nature, stemming from the amino group and the pyrimidine ring, facilitates its use in multicomponent reactions (MCRs) and other synthetic strategies to construct complex molecular frameworks. scirp.orgresearchgate.netrsc.org These reactions are often efficient, atom-economical, and allow for the generation of a wide variety of fused heterocyclic systems. researchgate.net

The versatility of this compound as a precursor is demonstrated by its role in synthesizing numerous heterocyclic rings that are either directly attached to the uracil backbone or connected via a bridge. scirp.orgscirp.org This has led to the creation of compounds with significant potential in various fields, including pharmaceuticals. smolecule.com For instance, derivatives of this compound have been used to synthesize pyrido[2,3-d]pyrimidines, which have shown potential as anti-tumor agents. smolecule.com

Detailed research findings have shown that this compound can be chemically transformed into a variety of important heterocyclic structures. These transformations often involve reactions at the C6-amino group or cyclization reactions to form fused ring systems. scirp.orgscirp.org

Table 1: Examples of Heterocyclic Compounds Synthesized from this compound

| Heterocyclic Ring System | Synthetic Approach | Reference |

| Pyrimidine Derivatives | Coupling with 4-chlorodihydropyrimidine derivatives. scirp.org | scirp.org |

| Fused Thiophene Derivatives | Gewald reaction of 6-acetylaminouracil with malononitrile and sulfur. scirp.orgscirp.org | scirp.orgscirp.org |

| Quinoxaline Derivatives | Reaction with o-phenylenediamine. scirp.org | scirp.org |

| Thiazolidinone Derivatives | Reaction of Schiff bases with thioglycolic acid. scirp.org | scirp.org |

| Pyrido[2,3-d]pyrimidines | Three-component one-pot domino Knoevenagel aza-Diels-Alder reaction. scirp.org | scirp.org |

| Pyrrolo-pyrimidines | Multicomponent reactions. researchgate.netrsc.org | researchgate.netrsc.org |

| Fused Spirooxindole Derivatives | Multicomponent reactions. rsc.org | rsc.org |

These examples highlight the strategic importance of this compound as a readily available and versatile scaffold for accessing a wide range of complex chemical structures. scirp.orgresearchgate.netrsc.org

Integration of this compound Scaffolds in Advanced Functional Materials

The inherent properties of the this compound scaffold, such as its capacity for hydrogen bonding and metal coordination, make it an attractive component for designing advanced functional materials.

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. wikipedia.org Molecular self-assembly, a key concept in this field, allows for the spontaneous organization of molecules into well-defined, ordered structures. wikipedia.org

The this compound molecule is well-suited for supramolecular chemistry due to its multiple hydrogen bond donor and acceptor sites. dergipark.org.tr The amino group and the N-H and C=O groups of the pyrimidine ring can participate in intricate hydrogen-bonding networks, directing the self-assembly of molecules into larger, organized architectures like tapes, rosettes, or layers. dergipark.org.trnih.gov These non-covalent interactions are fundamental in creating materials with specific structural and functional properties. wikipedia.orgrsc.org The study of these interactions is crucial for designing new materials and understanding biological processes. wikipedia.org For example, a derivative, 1,3-dimethyl-5-(o-phenolate-azo)-6-aminouracil, has been shown to self-assemble into a tetranuclear copper(II) cubane-like cluster. researchgate.net

A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The this compound structure and its derivatives are excellent candidates for ligand design due to the presence of multiple potential coordination sites, including the ring nitrogen atoms and the exocyclic amino and carbonyl groups. dergipark.org.truobaghdad.edu.iq

Derivatives of this compound have been successfully used to create a variety of coordination polymers (CPs), which are multi-dimensional structures consisting of metal ions linked by organic ligands. rsc.orgsnu.edu.in These materials are of interest for their potential applications in areas like magnetism and conductivity. rsc.orgdoi.org

For instance, 1,3-dimethyl-5-(p-sulfonic-phenylazo)-6-aminouracil has been used as a versatile building block to assemble novel coordination polymers with Na(I), K(I), and Ni(II)/Na(I). rsc.orgsnu.edu.in The resulting structures exhibited different dimensionalities (1D and 3D) and interesting semi-conductive properties. rsc.org The conductivity of the Na(I) complex was found to be significantly higher than the others, demonstrating how the choice of metal ion can tune the material's properties. rsc.org Vibrational spectroscopic studies of M(6AU)₂Ni(CN)₄ complexes (where M = Mn, Co, Ni, Cd) suggest that this compound coordinates to the metal through a ring nitrogen atom, leaving the amino group uninvolved in coordination but participating in hydrogen bonding. dergipark.org.tr

Table 2: Examples of Coordination Complexes with this compound-Based Ligands

| Ligand | Metal Ion(s) | Resulting Structure/Complex Type | Noted Properties | Reference |

| 1,3-dimethyl-5-(p-sulfonic-phenylazo)-6-aminouracil | Na(I) | 1D Coordination Polymer | Semi-conductive (2.2 × 10⁻⁴ S cm⁻¹) | rsc.org |

| 1,3-dimethyl-5-(p-sulfonic-phenylazo)-6-aminouracil | K(I) | 3D Coordination Polymer | Semi-conductive (7.2 × 10⁻⁶ S cm⁻¹) | rsc.org |

| 1,3-dimethyl-5-(p-sulfonic-phenylazo)-6-aminouracil | Ni(II), Na(I) | 1D Heterometallic Coordination Polymer | Semi-conductive (4.8 × 10⁻⁷ S cm⁻¹) | rsc.org |

| This compound (6AU) | Mn(II), Co(II), Ni(II), Cd(II) | Two-dimensional coordination polymer: M(6AU)₂Ni(CN)₄ | Coordination through a ring nitrogen atom | dergipark.org.tr |

| 1,3-Dimethyl-5-(arylazo)-6-aminouracil | Cu(II) | Monomeric, dimeric, trimeric, and tetrameric complexes | Potential biomaterials, magnetic properties | researchgate.netdoi.org |

| 5-(3-nitrophenyllazo)-6-aminouracil | Fe(III), Co(II), Ni(II), Cu(II), Zn(II) | 1:1 Metal-to-ligand complexes | Antimicrobial activities | researchgate.net |

The ability to tune the structural and electronic properties of these materials by modifying the this compound ligand or changing the metal ion makes this a promising area for the development of new functional materials. rsc.orgdoi.org

Supramolecular Chemistry and Self-Assembly Processes

Development of Chemo- and Biosensors Utilizing this compound Derivatives

Chemosensors and biosensors are analytical devices that detect the presence of chemical or biological species and convert that interaction into a measurable signal. nih.govmdpi.com The development of selective and sensitive sensors is a significant area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. mdpi.comresearchgate.net

Derivatives of this compound have emerged as promising platforms for the development of such sensors. doi.org Their ability to be functionalized allows for the incorporation of signaling units (like fluorophores) and specific recognition sites for target analytes. acs.orgacademie-sciences.fr The interaction between the sensor molecule and the analyte induces a change in the sensor's photophysical properties, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor), which can be easily detected. researchgate.netacademie-sciences.fr

A notable application is in the detection of heavy metal ions, which are significant environmental pollutants. acs.org For example, a novel di(this compound-5-yl)-arylmethane derivative has been developed as a fluorescent ratiometric chemodosimeter for the highly selective detection of mercury ions (Hg²⁺) in aqueous solutions. acs.org Similarly, azo-derivatives of uracil have been explored as potential anion sensors. doi.org The design of these sensors often relies on photophysical mechanisms like Photoinduced Electron Transfer (PeT) or Intramolecular Charge Transfer (ICT), where analyte binding modulates the fluorescence output. academie-sciences.fr

The versatility of the this compound scaffold allows for the creation of sensors tailored for specific targets, highlighting its potential in the ongoing development of advanced analytical tools. doi.orgnih.gov

Analytical Method Development for 6-aminouracil and Its Derivatives

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are powerful tools for separating 6-aminouracil from its precursors, derivatives, and potential impurities, making them indispensable for purity assessment and real-time reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its derivatives. tcichemicals.comindustrialchemicals.gov.au Reverse-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. For instance, 1-allyl-6-aminouracil can be analyzed using a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for identifying and quantifying this compound and its metabolites in complex biological samples like urine. mtc-usa.comnih.govnih.gov A validated HPLC-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of uric acid metabolites, including this compound, allantoin, and triuret in human urine. nih.govnih.gov This method involves a simple sample preparation of dilution and filtration, followed by gradient HPLC separation and detection using electrospray ionization in the positive ion mode (ESI+). nih.govnih.gov Another LC-MS method for analyzing this compound, allantoin, and uric acid utilizes a Cogent Diol™ column and a mobile phase gradient of water and acetonitrile with 0.1% formic acid, avoiding the need for mobile phase additives that can suppress the MS signal. mtc-usa.com

Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions involving this compound. rasayanjournal.co.inresearchgate.netscirp.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system (e.g., dichloromethane:methanol 9:1 or ethyl acetate:hexane 1:1), the consumption of starting materials and the formation of products can be visualized, often under UV light. rasayanjournal.co.inscirp.orgderpharmachemica.comnih.gov This allows for the timely quenching or adjustment of reaction conditions to optimize yields and minimize byproduct formation.

Table 1: Examples of Chromatographic Methods for this compound and Derivatives

| Analyte(s) | Chromatographic Technique | Stationary Phase/Column | Mobile Phase/Solvent System | Detection | Application |

| 1-Allyl-6-aminouracil | RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV/MS | Purity Analysis |

| This compound, Allantoin, Uric Acid | LC-MS | Cogent Diol™ | Water/0.1% Formic Acid, Acetonitrile/0.1% Formic Acid (gradient) | ESI-TOF MS | Metabolite Analysis |

| This compound, Allantoin, Triuret | HPLC-MS/MS | - | Gradient HPLC | ESI-SRM | Metabolite quantification in urine |

| Pyrido[2,3-d]pyrimidine derivatives | TLC | Silica Gel | Dichloromethane:Methanol (9:1) | UV | Reaction Monitoring |

| Bis(this compound-5-yl)methane | TLC | Silica Gel | Ethyl acetate:Hexane (1:1) | UV | Reaction Monitoring |

| This compound derivatives | TLC | Silica gel GF254 | - | UV (254 nm) | Reaction Monitoring |

Spectrophotometric and Spectrofluorometric Quantification Methods

Spectroscopic techniques that measure the absorption or emission of light are widely used for the quantification of this compound and its derivatives, particularly those with chromophoric or fluorophoric properties.

UV-Visible Spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. This compound and its derivatives exhibit characteristic absorption spectra in the UV-Vis region, which can be used for their quantification. nih.gov A detailed study of the absorption spectra of 5-aminouracil and this compound in aqueous solution revealed distinct differences in their lowest energy absorption bands compared to uracil. nih.govacs.org The absorption properties of derivatives, such as azo dyes of this compound, are influenced by the solvent and substituents, and these properties are crucial for their application as colorimetric sensors. arkat-usa.orgnih.gov For example, the binding of metal ions to 5-nitroso-6-aminouracil derivatives can induce a color change, which can be monitored spectrophotometrically for metal ion detection. researchgate.net

Spectrofluorometry measures the fluorescence emitted by a compound after it absorbs light. This technique is generally more sensitive and selective than spectrophotometry. While this compound itself has been studied for its fluorescence properties, the development of fluorescent derivatives has expanded the applications of this technique. nih.govacs.org For instance, di(this compound-5-yl)-arylmethane derivatives have been developed as ratiometric fluorescence chemodosimeters for the detection of mercury ions in aqueous solutions. researchgate.net The binding of mercury ions to these compounds leads to a change in their fluorescence emission, allowing for sensitive and selective detection. researchgate.net The fluorescence quenching of bovine serum albumin (BSA) by copper(II) complexes of 1,3-dimethyl-5-(pyridylazo)-6-aminouracil has also been studied to understand their protein binding properties. doi.org

Table 2: Spectroscopic Properties of this compound and a Derivative

| Compound | Technique | Wavelength (nm) | Solvent/Conditions | Observation |

| This compound | Absorption Spectroscopy | Lowest energy peak close to uracil | Aqueous Solution | Narrower and more intense transition than uracil nih.govacs.org |

| This compound | Fluorescence Spectroscopy | - | Aqueous Solution | Very large Stokes shift nih.govacs.org |

| Di(this compound-5-yl)-arylmethane derivative | Spectrofluorometry | - | Aqueous Solution | Ratiometric fluorescence change upon Hg2+ binding researchgate.net |

Electrochemical Detection Approaches for this compound

Electrochemical methods offer another avenue for the sensitive detection of this compound and its derivatives, often based on their redox properties or their ability to interact with modified electrode surfaces.

Electrochemical sensors have been developed for the detection of various analytes where this compound plays a role as a functional monomer in the sensing element. For example, a molecularly imprinted polymer-based electrochemical sensor was created for the detection of diaminopyridine derivatives, using 2,6-diaminopyridine as the template and this compound as the functional monomer. daneshyari.comnih.gov The sensor, enhanced with graphene and an ionic liquid, demonstrated good sensitivity and selectivity for diaminopyridine detection in hair dyes. nih.gov

In another application, the interaction of this compound derivatives with metal ions has been exploited for electrochemical sensing. The recycling of Cu2+ ions from a solution containing a Mg-Fe layered double hydroxide modified with 5-(3-nitrophenyllazo)-6-aminouracil was tested using cyclic voltammetry. scilit.comresearchgate.netresearchgate.net This indicates the potential for developing electrochemical methods based on the metal-complexing properties of these derivatives. Furthermore, nanocomposites involving this compound derivatives can be used as electrode materials for the electrochemical detection of ions like calcium. bohrium.com

Advanced Sample Preparation Techniques for Analytical Characterization

Effective sample preparation is a critical step to remove interfering substances and pre-concentrate the analyte of interest before instrumental analysis, thereby improving the accuracy and sensitivity of the method.

For the analysis of this compound and its metabolites in complex matrices like urine, simple and rapid sample preparation methods are often preferred. A common approach involves dilution of the sample, followed by filtration to remove particulate matter. nih.govnih.gov For instance, in the LC-MS/MS analysis of urinary metabolites, a 10-fold dilution of the urine sample is sufficient before direct injection into the HPLC system. nih.govnih.gov

In other cases, more elaborate sample preparation techniques may be necessary. Derivatization is a technique used to modify the analyte to improve its chromatographic behavior, detectability, or stability. For example, primary and secondary amines can be labeled with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to form highly fluorescent derivatives that are easily analyzed by liquid chromatography. nih.gov This pre-column derivatization is a simple, one-step procedure and has been successfully applied to the analysis of amino acids in various samples. nih.govmdpi.com While not directly applied to this compound in the provided context, similar derivatization strategies could potentially be developed to enhance its analysis.

The synthesis of this compound derivatives often involves purification steps such as column chromatography or recrystallization to isolate the pure product. rasayanjournal.co.innih.gov For example, after synthesis, crude products can be purified by column chromatography on silica gel using a suitable eluent system like a mixture of dichloromethane and methanol. nih.gov Recrystallization from a suitable solvent, such as ethanol, is another common method to obtain a pure solid product. rasayanjournal.co.in

Emerging Research Paradigms

Artificial Intelligence and Machine Learning in 6-Aminouracil Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry and chemical research. eurekaselect.comnih.govrjptonline.org These technologies offer powerful tools for navigating the vast chemical space, predicting reaction outcomes, and accelerating the discovery of novel compounds with desired properties. nih.gov For a versatile building block like this compound, AI and ML are poised to significantly enhance the efficiency and accuracy of research and development. eurekaselect.com

A central challenge in synthetic chemistry is the accurate prediction of reaction outcomes, including product yields and the formation of byproducts. arxiv.org Machine learning models, particularly neural networks, are being developed to forecast the results of chemical reactions with increasing accuracy. mit.edu These models are trained on large datasets of experimental reactions, learning the complex, non-linear relationships between reactants, reagents, catalysts, and conditions. researchgate.net

For reactions involving this compound, predictive models can be employed to:

Optimize Reaction Conditions: AI can sift through numerous variables (e.g., temperature, solvent, catalyst) to identify the optimal conditions for synthesizing a specific this compound derivative, thereby maximizing yield and minimizing waste without extensive trial-and-error experimentation.

Forecast Product Distribution: In complex reactions where multiple products are possible, ML algorithms can predict the major product. mit.edu A model trained on thousands of reaction records, for instance, has shown the ability to rank the correct product highly in a list of potential outcomes. mit.edu

Accelerate Synthesis Planning: By providing reliable predictions, these tools can assist chemists in designing more efficient and successful multi-step synthetic pathways for complex molecules derived from this compound. rjptonline.org

While the application of these models is still an emerging area, their ability to learn from data represents a significant leap from traditional prediction methods, offering faster and more reliable insights into chemical reactivity. arxiv.org Neural networks, in particular, have demonstrated flexibility in handling diverse reaction types and can achieve high prediction accuracy when trained on quality data.

Table 1: Comparison of Predictive Modeling Approaches in Chemical Synthesis

| Modeling Approach | Description | Potential Application for this compound | Key Advantage |

| Reaction Template-Based | Uses predefined reaction rules extracted from known chemical transformations. | Predicting common, well-documented reactions like acylation or condensation. | Good for known chemistry but struggles with novel reactions. |

| Neural Networks (NNs) | A subset of ML that uses interconnected layers of nodes to learn complex patterns from data, mimicking the human brain. nih.gov | Forecasting yields and outcomes for novel, complex multi-component reactions involving this compound. | High accuracy for complex, non-linear systems; can generalize across different reaction types. |

| Electron-Based ML Models | Models that predict outcomes by tracking the movement of electrons, thus simulating the reaction mechanism. arxiv.org | Elucidating detailed mechanistic steps for the formation of novel this compound based heterocyclic systems and predicting unexpected byproducts. arxiv.org | Provides mechanistic insight beyond just predicting the final product; can uncover novel reactivity. arxiv.org |

The design and discovery of new bioactive molecules is a time-consuming and expensive process. researchgate.net Computer-Aided Drug Design (CADD), combined with AI, facilitates the rapid screening of vast chemical libraries to identify promising candidates. researchgate.net Virtual screening, a key CADD technique, uses computational methods to assess the binding potential of thousands of molecules to a biological target. nih.gov

In the context of this compound, these computational approaches are being applied to:

Identify Novel Scaffolds: By starting with the this compound core, researchers can computationally generate and evaluate large libraries of virtual derivatives. researchgate.netmdpi.com This allows for the exploration of a vast chemical space to find derivatives with potentially enhanced biological activity.

Screen for Target Binding: If the biological target is known (e.g., a specific enzyme or receptor), virtual screening can dock these derivatives into the target's binding site to predict their affinity. researchgate.netnih.gov For example, a database-screening tool named SLIDE was used to screen for potential ligands for human uracil-DNA glycosylase, using the known crystal structure containing this compound as a reference. researchgate.net

Optimize Lead Compounds: Once a promising derivative is identified, computational tools can be used to suggest modifications to its structure to improve properties like binding affinity, selectivity, and pharmacokinetic profiles. nih.gov Studies have utilized molecular docking to investigate the binding modes of new spiro-oxindole derivatives based on this compound with targets like SARS-CoV-2 RNA polymerase. mdpi.com

These in silico methods significantly reduce the number of compounds that need to be synthesized and tested in the lab, saving time and resources while focusing efforts on the most promising candidates. nih.govresearchgate.net

Predictive Modeling for Chemical Reaction Outcomes

Sustainable Chemistry and Green Synthesis Initiatives for this compound Production

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. rsc.org Research into the synthesis of this compound derivatives has seen a significant shift towards more environmentally benign methodologies. These initiatives focus on mild reaction conditions, the use of non-toxic solvents, high atom economy, and the use of reusable catalysts. rsc.org

Several green synthetic routes have been developed for producing derivatives of this compound, particularly bis(this compound-5-yl)methanes, which have diverse biological activities. rsc.orgresearchgate.net These methods offer significant advantages over traditional approaches that may use harsh conditions or toxic reagents.

Key green synthesis strategies include:

Aqueous Media Synthesis: One of the simplest and greenest approaches involves the condensation of 6-amino-1,3-dimethyluracil with various aldehydes in water at room temperature. researchgate.net This method notably proceeds without any catalyst, heat, or dehydrating agent, producing excellent yields. researchgate.net

Eco-Friendly Catalysis: Ceric ammonium nitrate (CAN) has been employed as an inexpensive and environmentally benign catalyst for the one-pot synthesis of bis(this compound-5-yl)methane derivatives. rsc.org The reaction proceeds efficiently in an aqueous ethanol mixture at room temperature. rsc.org

Ultrasound Promotion: The use of ultrasound has been shown to promote the three-component tandem reaction between 4-hydroxycoumarin, aromatic aldehydes, and 6-aminouracils. sci-hub.se This method, catalyzed by sulfamic acid in aqueous ethanol, is fast and efficient at ambient conditions. sci-hub.se

Use of Ionic Liquids: To avoid the toxicity and volatility of many organic solvents, ionic liquids have been used as a green medium for the three-component reaction of this compound, an amine, and isatin to create complex dispiroheterocycles. chemrevlett.com

These sustainable protocols not only reduce the environmental impact of chemical synthesis but also often lead to higher yields, simpler product isolation, and milder reaction conditions. rsc.org

Table 2: Overview of Green Synthesis Methods for this compound Derivatives

| Method | Reactants | Solvent/Catalyst | Conditions | Yield (%) | Reference |

| Catalyst-Free Condensation | 6-amino-1,3-dimethyluracil, Aldehydes | Water | Room Temperature | 73-99 | researchgate.net |

| CAN-Catalyzed Synthesis | 6-aminouracils, Aldehydes | Ceric Ammonium Nitrate (CAN) / Aqueous Ethanol | Room Temperature | Good to Excellent | rsc.org |

| Ultrasound-Promoted Reaction | 4-hydroxycoumarin, Aldehydes, 6-aminouracils | Sulfamic Acid / Aqueous Ethanol | Ultrasound, Ambient | 80-98 | sci-hub.se |

| Ionic Liquid Medium | This compound, p-toluidine, Isatin | 1-Butyl-3-methylimidazolium bromide | 100°C | 91 | chemrevlett.com |

Future Research Directions

Exploration of Uncharted Reactivity Pathways and Novel Synthetic Opportunities

Future research on 6-aminouracil is poised to explore new areas of its chemical reactivity, opening doors to innovative synthetic methods. A key area of interest is the development of multicomponent reactions (MCRs) that utilize this compound as a primary building block for creating complex heterocyclic structures like pyrido-, pyrrolo-, and pyrimido-pyrimidines. rsc.orgresearchgate.net These MCRs are valued for their efficiency and ability to generate diverse molecular frameworks in a single step. researchgate.net

The dual reactivity of this compound, with potential for electrophilic attack at both the C-5 position and the 6-amino group, presents opportunities for discovering new reaction pathways. juniperpublishers.com For instance, its reaction with maleimide can lead to a mixture of products through different reaction routes, highlighting the need for further investigation to control and selectively harness these pathways. juniperpublishers.com Mechanochemical approaches, such as ball milling, are also emerging as a green and efficient method for synthesizing derivatives like dihydropyrido[2,3-d]pyrimidines from this compound and propargyl alcohols. researchgate.net This solvent-free technique offers high yields and atom economy, and its application to a wider range of substrates warrants further exploration. researchgate.net

Furthermore, there is potential in designing novel synthetic routes that leverage the enamine character of this compound. juniperpublishers.com This includes reactions with various electrophiles to construct fused heterocyclic systems. scirp.orgscirp.org The development of efficient, one-pot synthesis methods for this compound derivatives remains a significant goal. ekb.eg Protecting group strategies, such as N6-[(dimethylamino)methylene] protection, have shown promise in allowing for selective functionalization at the N-3 position, even with sensitive reagents. thieme-connect.de Expanding this and other protective group methodologies could unlock the synthesis of a new generation of this compound-based compounds.

Application of Advanced Spectroscopic Techniques for Elucidating Dynamic Processes

Advanced spectroscopic techniques are crucial for unraveling the complex dynamic processes of this compound and its derivatives, particularly its tautomeric equilibria. The existence of multiple tautomeric forms, such as the nitrosoamino, iminonitroso, and keto-nitroso forms of 6-amino-5-nitrosouracil, significantly influences its reactivity. UV-Vis spectroscopy has been instrumental in monitoring these tautomeric shifts under varying pH conditions, which in turn affects reaction outcomes. Future studies could employ more sophisticated techniques like time-resolved spectroscopy to observe these dynamic changes in real-time during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing the tautomeric states of this compound derivatives. researchgate.net For instance, 1H NMR has been used to identify the presence of multiple tautomers in solution. nih.gov Advanced NMR experiments, such as two-dimensional correlation spectroscopy (2D-NMR), could provide more detailed structural information and help to fully characterize the different tautomeric forms and their interconversion rates.

The photophysical properties of this compound and its derivatives are also an area ripe for investigation using advanced spectroscopic methods. A combined experimental and computational study on the absorption and fluorescence spectra of 5-aminouracil and this compound revealed significant differences in their electronic transitions and excited-state dynamics. acs.org Further research using time-resolved fluorescence and transient absorption spectroscopy could provide deeper insights into the excited-state deactivation pathways and the role of conical intersections, which are critical for understanding their photostability and potential applications in areas like photosensitization. acs.orgresearchgate.net

| Spectroscopic Technique | Application in this compound Research | Key Findings/Future Potential |

| UV-Vis Spectroscopy | Monitoring tautomeric equilibria, studying solvatochromic behavior. researchgate.net | Used to observe pH-dependent tautomeric shifts; future use in real-time reaction monitoring. |

| NMR Spectroscopy | Characterizing tautomeric forms, structural elucidation. researchgate.netnih.gov | Identified multiple tautomers in solution; advanced 2D-NMR can provide more detailed structural data. nih.gov |

| FT-IR Spectroscopy | Identifying functional groups and bonding patterns. researchgate.netekb.eg | Confirms the presence of key functional groups in synthesized derivatives. researchgate.netekb.eg |

| Mass Spectrometry | Determining molecular weight and fragmentation patterns. ekb.eg | Confirms the molecular formula of new compounds. |

| Time-Resolved Spectroscopy | Investigating excited-state dynamics and photophysical processes. acs.orgresearchgate.net | Can elucidate deactivation pathways and the role of conical intersections in photostability. acs.org |

| X-ray Crystallography | Determining solid-state structure and tautomeric form. nih.gov | Provided definitive evidence for a single tautomer in the solid state for certain derivatives. nih.gov |

Integration of Multi-Scale Computational Methodologies for Comprehensive Understanding

The integration of multi-scale computational methodologies offers a powerful approach to gain a comprehensive understanding of this compound's properties and reactivity, from the electronic to the macroscopic level. kuleuven.besimea.eu At the quantum mechanical level, Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can be employed to investigate the electronic structure, tautomeric stability, and excited-state properties of this compound and its derivatives. acs.org Such calculations have already provided valuable insights into the absorption and fluorescence spectra of amino-substituted uracils and can be used to predict the electron affinity of new derivatives for applications like radiosensitization. acs.orgmdpi.com

Molecular dynamics (MD) simulations can bridge the gap between the quantum mechanical and macroscopic scales by modeling the behavior of this compound in different environments, such as in solution or interacting with biological macromolecules. researchgate.net These simulations can provide information on conformational dynamics, solvation effects, and the binding modes of this compound derivatives with protein targets. mdpi.com For example, understanding the conformational changes in enzymes like dihydroorotase upon binding of this compound derivatives is crucial for drug design. mdpi.com

A hierarchical multi-scale approach, combining quantum mechanics, all-atom MD, and coarse-grained models, can be used to predict macroscopic properties from the molecular structure. simea.eu This would be particularly valuable for designing new materials based on this compound with specific properties. Furthermore, computational modeling can be used to explore reaction mechanisms and predict the outcomes of synthetic strategies, guiding experimental efforts towards the most promising pathways. The synergy between computational predictions and experimental validation will be key to accelerating the discovery and development of new applications for this compound.

Development of Novel Applications in Emerging Fields of Chemical Science

The versatile structure of this compound makes it a promising candidate for development in several emerging fields of chemical science. One such area is the creation of novel chemosensors. smolecule.com The ability of this compound and its derivatives to form colored complexes with metal ions can be harnessed to develop colorimetric sensors for their detection and quantification. smolecule.com Future research could focus on designing derivatives with high selectivity and sensitivity for specific metal ions, with potential applications in environmental monitoring and diagnostics.

In the field of materials science, this compound derivatives can be used as building blocks for the synthesis of functional materials. For instance, functionalized graphene oxide with 5-nitroso-6-aminouracil has been explored for the detection of chromium ions. researchgate.net Further research could explore the development of other nanocomposites incorporating this compound for applications in catalysis, electronics, and photonics. The unique photophysical properties of some derivatives, such as their large Stokes shifts, also suggest potential for their use as fluorescent probes or in the development of photoactive materials. acs.org

Q & A

Q. What frameworks guide hypothesis testing for this compound-based drug discovery?

- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Prioritize derivatives with scalable synthesis (e.g., compound 4f) .

- Novelty : Explore understudied fused systems (e.g., pyrido-pyrimidines vs. thienopyrimidines) .

- Relevance : Align with unmet needs (e.g., prostate cancer with cathepsin B overexpression) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten